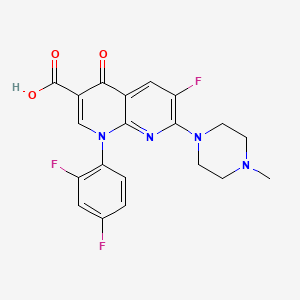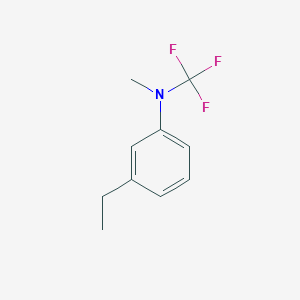
3-ethyl-N-methyl-N-(trifluoromethyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-ethyl-N-methyl-N-(trifluoromethyl)aniline is an organic compound that belongs to the class of anilines, which are derivatives of ammonia where one or more hydrogen atoms are replaced by aryl groups. This compound is characterized by the presence of an ethyl group, a methyl group, and a trifluoromethyl group attached to the nitrogen atom of the aniline ring. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the chemical behavior of the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethyl-N-methyl-N-(trifluoromethyl)aniline can be achieved through several methods. One common approach involves the reaction of 3-ethyl-N-methyl-aniline with a trifluoromethylating agent. For example, the reaction can be carried out using trifluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is typically conducted under reflux conditions in an appropriate solvent like dimethylformamide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of catalysts and optimized reaction conditions can further enhance the production rate. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
3-ethyl-N-methyl-N-(trifluoromethyl)aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the aniline ring, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions under controlled conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated aniline derivatives.
Aplicaciones Científicas De Investigación
3-ethyl-N-methyl-N-(trifluoromethyl)aniline has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 3-ethyl-N-methyl-N-(trifluoromethyl)aniline involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, the compound can interact with enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
3-ethyl-N-methyl-aniline: Lacks the trifluoromethyl group, resulting in different chemical properties.
N-methyl-N-(trifluoromethyl)aniline: Lacks the ethyl group, leading to variations in reactivity and applications.
3-ethyl-aniline: Lacks both the methyl and trifluoromethyl groups, making it less versatile in certain reactions.
Uniqueness
The presence of the trifluoromethyl group in 3-ethyl-N-methyl-N-(trifluoromethyl)aniline imparts unique electronic properties, making it more reactive in certain chemical reactions. This compound’s combination of ethyl, methyl, and trifluoromethyl groups makes it a valuable intermediate in the synthesis of various complex molecules, particularly in pharmaceutical and agrochemical research.
Propiedades
Fórmula molecular |
C10H12F3N |
|---|---|
Peso molecular |
203.20 g/mol |
Nombre IUPAC |
3-ethyl-N-methyl-N-(trifluoromethyl)aniline |
InChI |
InChI=1S/C10H12F3N/c1-3-8-5-4-6-9(7-8)14(2)10(11,12)13/h4-7H,3H2,1-2H3 |
Clave InChI |
RWQGEMWLCSVCSM-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC(=CC=C1)N(C)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4-Chloro-phenyl)-[6-(3,5-dimethyl-pyrazol-1-yl)-5-[1,3]dioxolan-2-yl-pyrazin-2-yl]-amine](/img/structure/B13947575.png)

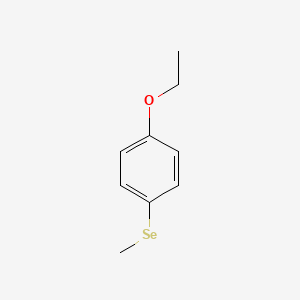

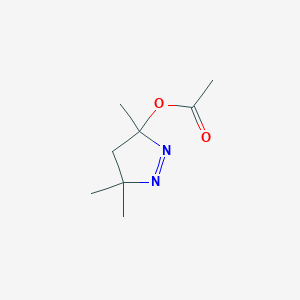
![7-(Bromomethyl)-2-azaspiro[4.4]nonane](/img/structure/B13947608.png)
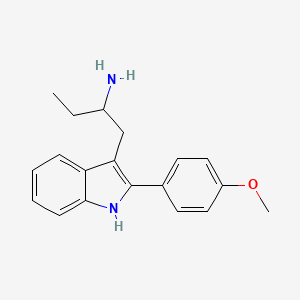
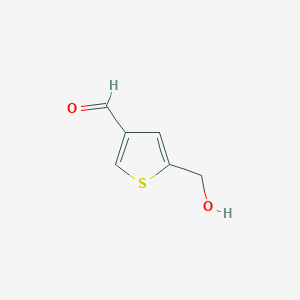
![2-(7-Amino-2-azaspiro[4.4]nonan-2-yl)acetic acid](/img/structure/B13947613.png)
![7-(Bromomethyl)-2-ethyl-2-azaspiro[4.4]nonane](/img/structure/B13947620.png)
![2(1h)-Pyridinone,1-(2,3-dihydro-1h-indolyl)-4-methyl-3-[3-(1-piperidinyl)-7-isoquinolinyl]-](/img/structure/B13947629.png)
![2-Amino-1-(7-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)-3-methylbutan-1-one](/img/structure/B13947637.png)
![13-methyl-2-azapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1,3(12),4,6,8,10,13,15,17,19,21-undecaene](/img/structure/B13947644.png)
